Arimoclomol Citrate

Description

Properties

IUPAC Name |

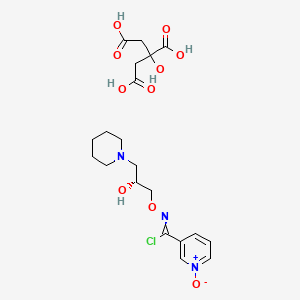

N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSENLDLUMVYRET-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368860-21-3 | |

| Record name | Arimoclomol citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arimoclomol Citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIMOCLOMOL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arimoclomol Citrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arimoclomol is a heat shock protein (HSP) co-inducer that has garnered significant attention for its therapeutic potential in lysosomal storage disorders and neurodegenerative diseases. This document provides a comprehensive technical overview of Arimoclomol Citrate, from its initial discovery and development history to its detailed synthesis protocols and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of drug development, offering in-depth scientific information, quantitative data from clinical studies, and visual representations of its core biological and chemical processes.

Discovery and Development History

Arimoclomol was first discovered by Hungarian researchers who identified it as a potential drug candidate for treating insulin resistance and diabetic complications, such as retinopathy, neuropathy, and nephropathy[1][2]. The compound, along with other small molecules, was later screened for further development by the Hungarian firm Biorex[1].

In 2003, CytRx Corporation, a biopharmaceutical company based in Los Angeles, acquired Biorex and began developing Arimoclomol for a different therapeutic direction, focusing on neurodegenerative diseases[1]. The worldwide rights to Arimoclomol were subsequently purchased by the Danish biotech company Orphazyme ApS in 2011[1]. Under Orphazyme, Arimoclomol (codenamed BRX-345 for the citrate salt formulation of BRX-220) was investigated in clinical trials for conditions like Niemann-Pick disease type C (NPC), amyotrophic lateral sclerosis (ALS), and inclusion body myositis.

In September 2024, the U.S. Food and Drug Administration (FDA) granted approval for Arimoclomol, sold under the brand name Miplyffa, to Zevra Therapeutics for the treatment of Niemann-Pick disease type C. The European Medicines Agency (EMA) and the FDA had previously granted it orphan drug designation for NPC in 2014 and 2015, respectively.

Mechanism of Action: Amplifying the Heat Shock Response

Arimoclomol's therapeutic effect is attributed to its role as a co-inducer of the cellular heat shock response, a critical pathway for maintaining protein homeostasis. It does not directly induce heat shock proteins (HSPs) but rather amplifies and prolongs the stress response when cells are already under stress.

The primary mechanism involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs. Arimoclomol is believed to stabilize the interaction between HSF1 and Heat Shock Elements (HSEs) in the promoter regions of HSP genes. This prolonged activation leads to increased production of molecular chaperones, most notably Hsp70.

These HSPs, particularly Hsp70, play a crucial neuroprotective role by:

-

Promoting Proper Protein Folding: Assisting in the correct folding of new or misfolded proteins.

-

Preventing Protein Aggregation: Preventing the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative diseases.

-

Improving Lysosomal Function: Enhancing the clearance of misfolded proteins and improving the function of lysosomes, which is particularly relevant in lysosomal storage diseases like NPC. In NPC, Arimoclomol is thought to improve the transport of unesterified cholesterol out of lysosomes.

Below is a diagram illustrating the proposed signaling pathway for Arimoclomol.

Synthesis of this compound

Several synthetic routes for Arimoclomol have been reported. An efficient, enantiospecific synthesis starts from (R)-(−)-glycidyl nosylate, which allows for the creation of enantiopure Arimoclomol with complete retention of chiral integrity. An alternative route has also been described based on a published patent. A more recent patent outlines an optimized four-step process for producing an ultra-pure composition of this compound.

Experimental Protocol: Chiral Synthesis from (R)-(−)-Glycidyl Nosylate

This protocol is adapted from the method described in Organic & Biomolecular Chemistry. This route is advantageous due to its efficiency and high atom economy.

Step 1: One-pot synthesis of (R,Z)-3-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)carbamimidoyl)pyridine 1-oxide

-

To a solution of 3-cyanopyridine N-oxide in DMF at 0 °C, add Sodium Hydride (NaH, 60% wt) and stir for 30 minutes.

-

Add (R)-(−)-glycidyl nosylate (1.06 equiv.) to the mixture and allow it to warm to room temperature. Stir for 2 hours.

-

Add piperidine (1.1 equiv.) to the reaction mixture. Heat to 80 °C and stir for 4 hours, then allow to cool to room temperature and stir for an additional 18 hours.

-

Perform an aqueous work-up and purify the crude product using column chromatography to yield the intermediate product.

Step 2: N-oxidation to form (R)-(+)-Arimoclomol

-

Dissolve the intermediate from Step 1 in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to -5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.3 equiv.) dropwise while maintaining the temperature at -5 °C.

-

Stir the reaction mixture for 2.5 hours at -5 °C.

-

Make the reaction mixture alkaline by adding a solution of sodium hydroxide (NaOH).

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to yield crude (R)-(+)-Arimoclomol.

Step 3: Formation of this compound

-

Dissolve the purified (R)-(+)-Arimoclomol from Step 2 in acetone.

-

Add citric acid (1.0 equiv.) to the solution.

-

Stir the mixture at room temperature for 18 hours.

-

Sonicate the mixture to induce precipitation.

-

Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield this compound as an off-white solid.

Below is a workflow diagram for the synthesis of this compound.

Quantitative Data from Clinical and Preclinical Studies

Arimoclomol has been evaluated in several clinical trials for various indications. The most robust data comes from studies in Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).

Niemann-Pick Disease Type C (NPC) Efficacy Data

A key Phase 2/3 trial (NPC-002) evaluated the efficacy and safety of Arimoclomol in pediatric patients with NPC.

| Endpoint/Parameter | Arimoclomol Group (N=34) | Placebo Group (N=16) | Treatment Effect / p-value | Reference |

| Annual Disease Progression (5D-NPCCSS) | - | - | 65% relative reduction | |

| Mean Change in 5D-NPCCSS Score at 12 Months | - | - | -1.40 (95% CI -2.76 to -0.03) | |

| p-value for 5D-NPCCSS | - | - | p=0.046 | |

| Subgroup on Miglustat Therapy | Disease stabilization | Disease worsening | - | |

| Mean Change from Baseline (on Miglustat) | -0.06 (95% CI -0.90 to 0.78) | -2.06 (95% CI -3.49 to -0.63) | p=0.006 | |

| Post-hoc Analysis (R4DNPCCSS) | Mean change: 0.35 (SE 0.40) | Mean change: 2.05 (SE 0.54) | Treatment effect: -1.70 (p=0.0155) |

5D-NPCCSS: 5-domain NPC Clinical Severity Scale. A lower score indicates less severe disease. R4DNPCCSS: Rescored 4-domain NPCCSS, a post-hoc primary endpoint.

Safety and Tolerability Data

The safety profile of Arimoclomol has been assessed across multiple studies.

| Adverse Event (AE) Data | Arimoclomol Group | Placebo Group | Reference |

| NPC Pediatric Trial (N=50) | |||

| Any Treatment-Emergent AEs | 88.2% | 75% | |

| Serious Treatment-Emergent AEs | 14.7% | 31.3% | |

| Upper Respiratory Infection | 17.6% | 6.3% | |

| Decreased Weight | 14.7% | 0% | |

| Inclusion Body Myositis Trial (N=151) | |||

| Any Adverse Events | 99% | 90% | |

| Discontinuation due to AEs | 18% | 5% |

Other observed adverse events that occurred more frequently in the Arimoclomol group in some studies include decreased appetite, increased liver enzyme levels, and increased serum creatinine levels.

Pharmacokinetic Properties

| Parameter | Value | Condition | Reference |

| Half-life | ~4 hours | - | |

| Blood-Brain Barrier | Penetrant | - | |

| AUC₀₋₈ at Day 1 | 5317 (17% CV) hrng/mL | 248 mg TID, healthy subjects | |

| AUC₀₋₈ at Steady-State (Day 6) | 7207 (19% CV) hrng/mL | 248 mg TID, healthy subjects | |

| Brain : Plasma Ratio | Low | In vivo mouse model |

Conclusion

This compound represents a significant therapeutic advancement, particularly for Niemann-Pick disease type C, by targeting the fundamental cellular process of protein quality control. Its mechanism as a co-inducer of the heat shock response provides a novel approach to mitigating the cellular pathology associated with protein misfolding and aggregation. The development of efficient chiral synthesis routes has enabled its production for clinical investigation and therapeutic use. While clinical trials have demonstrated a favorable risk-benefit profile and clinically meaningful efficacy in NPC, further research is ongoing to explore its potential in other related disorders. This guide provides a foundational technical understanding for scientists and researchers aiming to build upon the existing knowledge of this promising molecule.

References

Arimoclomol Citrate: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the cellular heat shock response, a fundamental cytoprotective mechanism.[1][2] It is the citrate salt of arimoclomol that is utilized in its therapeutic formulation.[3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Arimoclomol Citrate. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of neurodegenerative and other protein misfolding diseases.

Chemical Structure and Physicochemical Properties

This compound is a well-defined chemical entity with the following identifiers and properties. While some physicochemical characteristics have been experimentally determined, others are based on computational predictions.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[(2R)-2-hydroxy-3-(piperidin-1-yl)propoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid[3] |

| CAS Number | 368860-21-3 |

| Molecular Formula | C₂₀H₂₈ClN₃O₁₀ |

| Molecular Weight | 505.9 g/mol |

| InChI Key | XSENLDLUMVYRET-BTQNPOSSSA-N |

| SMILES | C1CCN(CC1)C--INVALID-LINK--[O-])Cl">C@HO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to off-white crystalline powder | FDA Label |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Freely soluble in water | FDA Label |

| 14 g/100 mL in water at 25°C | US Patent | |

| 0.4 g/100 mL in methanol at 25°C | US Patent | |

| Soluble in DMSO | Commercial Supplier | |

| pKa (Strongest Acidic) | 14 (Predicted) | DrugBank |

| pKa (Strongest Basic) | 9.14 (Predicted) | DrugBank |

| LogP | 0.45 (Predicted) | DrugBank |

Mechanism of Action: Co-induction of the Heat Shock Response

Arimoclomol's primary mechanism of action is the potentiation of the heat shock response (HSR), a highly conserved cellular process that protects against proteotoxic stress. Unlike direct inducers of the HSR, arimoclomol acts as a co-inducer, amplifying an existing stress response. This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.

Under cellular stress, misfolded proteins accumulate, triggering the activation of HSF1. Activated HSF1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding Heat Shock Proteins (HSPs). Arimoclomol is reported to stabilize the interaction between activated HSF1 and HSEs, leading to a sustained and amplified production of HSPs, particularly the highly protective HSP70.

These induced HSPs function as molecular chaperones, facilitating the refolding of misfolded proteins, preventing protein aggregation, and targeting severely damaged proteins for degradation through the ubiquitin-proteasome system. This restoration of protein homeostasis, or "proteostasis," is believed to be the basis for arimoclomol's therapeutic effects in diseases characterized by protein misfolding and aggregation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of arimoclomol's activity. The following sections outline key methodologies.

Preparation of this compound Solutions for In Vitro Assays

For cell-based assays, this compound can be prepared as a stock solution in a suitable solvent.

-

Solvent Selection: Based on experimental needs, sterile, cell culture-grade water or dimethyl sulfoxide (DMSO) can be used.

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in the chosen solvent to a final concentration of, for example, 10 mM.

-

Ensure complete dissolution by vortexing or gentle warming if necessary.

-

Sterile-filter the stock solution through a 0.22 µm filter.

-

-

Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium.

Western Blot Analysis for HSP70 Induction

This protocol details the quantification of HSP70 protein expression in cells treated with arimoclomol.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates.

-

Treat cells with varying concentrations of arimoclomol or a vehicle control for a specified duration.

-

Include a positive control, such as heat shock (e.g., 42°C for 1 hour), to induce HSP70 expression.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative fold-change in HSP70 expression.

-

Luciferase Reporter Assay for HSF1 Activity

This assay measures the transcriptional activity of HSF1 by quantifying the expression of a reporter gene (luciferase) under the control of HSEs.

-

Cell Line and Transfection:

-

Utilize a cell line stably or transiently transfected with a luciferase reporter construct containing multiple copies of the HSE upstream of a minimal promoter.

-

For transient transfection, co-transfect with a control plasmid expressing Renilla luciferase for normalization.

-

-

Cell Plating and Treatment:

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Treat the cells with arimoclomol, a vehicle control, and a known activator of HSF1 (positive control).

-

-

Cell Lysis and Luciferase Measurement:

-

After the treatment period, lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity using a luminometer after the addition of the luciferase substrate.

-

If using a dual-luciferase system, subsequently measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold-change in HSF1 transcriptional activity relative to the vehicle-treated control.

-

In Vivo Efficacy Study in the SOD1G93A Mouse Model of ALS

The SOD1G93A transgenic mouse is a widely used animal model for amyotrophic lateral sclerosis (ALS).

References

Arimoclomol Citrate and HSP70: A Technical Guide to its Mechanism of Action

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

Arimoclomol is a well-investigated pharmacological agent that modulates the cellular stress response, with its primary mechanism of action revolving around the potentiation of Heat Shock Protein 70 (HSP70) production. This technical guide provides a comprehensive overview of Arimoclomol's mechanism of action, with a specific focus on its interaction with the HSP70 pathway. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the heat shock response. This document summarizes key quantitative data, outlines experimental methodologies, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction

Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the heat shock response (HSR)[1][2]. Unlike direct inducers that can cause cellular stress, Arimoclomol amplifies the naturally occurring HSR in cells already under duress[3][4]. This unique mode of action has positioned it as a promising therapeutic candidate for a variety of neurodegenerative and lysosomal storage diseases characterized by protein misfolding and aggregation[5]. The therapeutic effects of Arimoclomol are largely attributed to its ability to upregulate the expression of molecular chaperones, most notably HSP70. This document will delve into the molecular intricacies of how Arimoclomol achieves this and the downstream consequences of enhanced HSP70 activity.

Core Mechanism of Action: Potentiation of the Heat Shock Response

The central mechanism of Arimoclomol involves the amplification of the Heat Shock Factor 1 (HSF1) pathway, which is the principal transcriptional regulator of the HSR.

HSF1 Activation and HSP70 Transcription

Under normal physiological conditions, HSF1 exists in an inert, monomeric state, bound to a complex of chaperones including HSP90 and HSP70. Upon cellular stress, such as the accumulation of misfolded proteins, these chaperones are titrated away to deal with the damaged proteins. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, thereby initiating their transcription.

Arimoclomol's role is to prolong and stabilize the activated state of HSF1 at the HSEs. It does not directly activate HSF1 but rather acts as a co-inducer, enhancing the transcriptional output only in cells where the HSR has already been initiated. This leads to a more robust and sustained production of HSPs, particularly the stress-inducible HSP70 (HSPA1A).

Downstream Effects of HSP70 Upregulation

The increased levels of HSP70 exert several beneficial effects that contribute to cellular homeostasis and protection:

-

Protein Folding and Quality Control: HSP70 acts as a molecular chaperone, assisting in the correct folding of newly synthesized proteins and the refolding of misfolded or aggregated proteins. This is crucial in proteinopathies where the accumulation of such aberrant proteins is a key pathological feature.

-

Lysosomal Function Enhancement: Arimoclomol has been shown to improve lysosomal function. This is partly achieved through the chaperone activity of HSP70, which can aid in the proper folding and trafficking of lysosomal proteins, such as NPC1 in Niemann-Pick disease type C.

-

Neuroprotection: HSP70 has known neuroprotective properties, including the inhibition of apoptosis and modulation of inflammatory responses.

Modulation of Lysosomal Biogenesis

Beyond its effects on HSF1, Arimoclomol also influences lysosomal function through the activation of transcription factors TFEB (Transcription Factor EB) and TFE3 (Transcription Factor E3).

Under normal conditions, TFEB and TFE3 are phosphorylated and retained in the cytoplasm. Cellular stress, including lysosomal dysfunction, can lead to their dephosphorylation and translocation to the nucleus. In the nucleus, they bind to Coordinated Lysosomal Expression and Regulation (CLEAR) gene network elements, promoting the transcription of genes involved in lysosomal biogenesis and autophagy. Arimoclomol has been shown to increase the nuclear translocation of TFEB and TFE3, leading to an upregulation of CLEAR genes. This enhances the cell's capacity to clear accumulated substrates and dysfunctional organelles.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies of Arimoclomol, demonstrating its effects on HSP70 levels and functional outcomes.

Table 1: Preclinical Efficacy of Arimoclomol in Npc1-/- Mice

| Parameter | Control (Npc1-/-) | Arimoclomol (10 mg/kg) | P-value | Reference |

| Brain HSP70 Levels | Reduced vs. WT | Restored to WT levels | p ≤ 0.01 | |

| Ataxic Gait Parameters | Impaired | Significantly Improved | p ≤ 0.01 | |

| Neurological/Behavioral Score (SHIRPA) | Deficits Observed | Significant Improvement | - |

Table 2: Clinical Trial Data for Arimoclomol in Niemann-Pick Disease Type C (NPC)

| Parameter | Placebo | Arimoclomol | P-value | Reference |

| Change in 5-domain NPCCSS from Baseline (12 months) | 2.15 | 0.76 | p = 0.046 | |

| Change in HSP70 in PBMCs from Baseline (12 months) | Not Analyzed | 1778.98 pg/mL (mean increase) | p = 0.001 | |

| Plasma Lyso-SM-509 Ratio to Baseline | Higher | Significantly Lower | p = 0.043 |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism and efficacy of Arimoclomol.

Quantification of HSP70 Levels by ELISA

Objective: To measure the concentration of HSP70 in biological samples (e.g., cell lysates, tissue homogenates, peripheral blood mononuclear cells).

Methodology:

-

Sample Preparation: Tissues are homogenized or cells are lysed in a suitable buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

ELISA Procedure: A commercial HSP70 ELISA kit is used.

-

The microplate wells, pre-coated with an anti-HSP70 antibody, are incubated with prepared samples and standards.

-

After washing, a biotin-conjugated anti-HSP70 antibody is added.

-

Following another wash, streptavidin-HRP is added.

-

A final wash is performed, and a substrate solution is added to induce a colorimetric reaction.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated from the absorbance values of the standards. The concentration of HSP70 in the samples is interpolated from this curve and normalized to the total protein concentration.

Automated Gait Analysis in Mouse Models

Objective: To quantitatively assess motor coordination and ataxia in mouse models of neurodegenerative disease.

Methodology:

-

Apparatus: A system such as the CatWalk™ XT is used. This consists of a glass walkway illuminated by green light. As the mouse's paws touch the glass, the light is reflected downwards and captured by a high-speed camera.

-

Procedure:

-

Mice are allowed to acclimatize to the apparatus.

-

Each mouse is then allowed to voluntarily traverse the walkway multiple times.

-

The software records the paw prints and analyzes various gait parameters.

-

-

Data Analysis: Key parameters analyzed include stride length, paw print area, stance phase duration, and inter-paw coordination. These are compared between treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Analysis of Lysosomal Cholesterol Accumulation

Objective: To quantify the accumulation of unesterified cholesterol in lysosomes of patient-derived fibroblasts.

Methodology:

-

Cell Culture and Treatment: Primary fibroblasts from patients are cultured under standard conditions and treated with varying concentrations of Arimoclomol or a vehicle control for a specified duration (e.g., 24 hours).

-

Filipin Staining:

-

Cells are fixed with paraformaldehyde.

-

The cells are then stained with Filipin, a fluorescent compound that specifically binds to unesterified cholesterol.

-

-

Imaging and Quantification:

-

The cells are imaged using a fluorescence microscope.

-

The fluorescence intensity of the Filipin staining is quantified using image analysis software (e.g., ImageJ). The intensity is a direct measure of the amount of unesterified cholesterol.

-

-

Data Analysis: The mean fluorescence intensity is calculated for multiple cells in each treatment group and compared using statistical analysis (e.g., one-way ANOVA followed by Dunnett's multiple comparison test).

Conclusion

Arimoclomol citrate operates through a sophisticated mechanism of action centered on the co-induction of the heat shock response. By prolonging the activation of HSF1, it selectively amplifies the production of HSP70 in stressed cells. This, in conjunction with its ability to activate the TFEB/TFE3 pathway, leads to enhanced protein quality control and improved lysosomal function. The quantitative data from both preclinical and clinical studies provide robust evidence for its therapeutic potential in diseases characterized by cellular stress and protein misfolding. The experimental protocols outlined herein offer a foundational framework for further research into Arimoclomol and other modulators of the heat shock response.

References

Arimoclomol Citrate: A Technical Guide to the Amplification of the Heat Shock Response for Protein Aggregation Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Protein misfolding and subsequent aggregation are pathological hallmarks of numerous neurodegenerative and rare diseases. Therapeutic strategies aimed at enhancing the cell's intrinsic protein quality control systems represent a promising approach. This technical guide provides an in-depth examination of arimoclomol citrate, a heat shock protein (HSP) co-inducer. Arimoclomol's mechanism of action is centered on amplifying the Heat Shock Response (HSR) in stressed cells, thereby increasing the production of molecular chaperones that combat protein aggregation and improve cellular function. This document details the core signaling pathways, summarizes key preclinical and clinical data in structured tables, outlines relevant experimental protocols, and provides visual diagrams to elucidate its mechanism and application.

Core Mechanism of Action: Amplifying the Heat Shock Response

Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the cellular Heat Shock Response (HSR).[1][2] Unlike direct HSR inducers that can cause cellular stress, arimoclomol acts selectively on cells already undergoing proteotoxic stress.[3] Its primary mechanism involves the potentiation and prolongation of the activated state of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[3][4]

Under normal conditions, HSF1 exists as a monomer in the cytoplasm, complexed with inhibitory chaperones like HSP90 and HSP70. Upon cellular stress (e.g., presence of misfolded proteins), these chaperones are titrated away to deal with the damaged proteins, releasing HSF1. The liberated HSF1 then trimerizes, undergoes phosphorylation, and translocates to the nucleus. In the nucleus, it binds to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.

Arimoclomol enhances this process by stabilizing the interaction between activated HSF1 and the HSEs. This prolonged binding leads to a sustained and amplified production of cytoprotective HSPs, most notably HSP70. These induced HSPs function as molecular chaperones to refold misfolded proteins, prevent aggregation, and facilitate the degradation of aggregate-prone proteins, thereby restoring cellular proteostasis.

Quantitative Data from Preclinical and Clinical Studies

Arimoclomol has been evaluated in various disease models characterized by protein misfolding, most notably Amyotrophic Lateral Sclerosis (ALS) and Niemann-Pick disease type C (NPC).

Preclinical Data in ALS Models

Studies in the SOD1(G93A) transgenic mouse model of ALS demonstrated significant neuroprotective effects.

| Model System | Treatment Regimen | Key Outcome Measures | Result | Citation(s) |

| SOD1(G93A) Mice | Arimoclomol from pre/early symptomatic stage | Lifespan | 22% increase | |

| SOD1(G93A) Mice | Arimoclomol from pre/early symptomatic stage | Hind limb muscle function & Motor neuron survival | Marked improvement in later disease stages | |

| SOD1(G93A) Mice | Arimoclomol from early (75 days) or late (90 days) symptomatic stages | Muscle function | Significantly improved | |

| SOD1(G93A) Mice | Arimoclomol from early symptomatic stage (75 days) | Lifespan | Significantly increased | |

| SOD1(G93A) Mice | Late-stage treatment | HSP70 Expression & Protein Aggregation | Increased HSP70; Decreased ubiquitin-positive aggregates in spinal cord |

Clinical Trial Data in Human Patients

Clinical development has yielded contrasting results, with success in NPC leading to regulatory approval, while trials in ALS did not meet their primary endpoints.

Niemann-Pick Disease Type C (NPC)

| Trial Identifier | Phase | Participants | Treatment | Primary Endpoint | Result | Citation(s) |

| NCT02612129 | Phase 2/3 | 50 patients (2-18 years) | Arimoclomol vs. Placebo (2:1 randomization) for 12 months | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) | 65% reduction in annual disease progression (-1.40 treatment difference, p=0.046) | |

| NCT02612129 (Subgroup) | Phase 2/3 | Patients on miglustat background therapy | Arimoclomol vs. Placebo | Change in 5-domain NPCCSS | Disease stabilization (-2.06 treatment difference, p=0.006) | |

| NPC-002 OLE (NCT02612129) | Open-Label Extension | 41 patients | All received arimoclomol for 48 months | Change in 5D-NPCCSS and R4D-NPCCSS | Sustained reduction in disease progression for at least 5 years |

Amyotrophic Lateral Sclerosis (ALS)

| Trial Identifier | Phase | Participants | Treatment | Primary Endpoint | Result | Citation(s) |

| NCT00706147 | Phase 2/3 | 36 patients (SOD1-mutant fALS) | Arimoclomol 200 mg TID vs. Placebo for 12 months | Safety and Tolerability; Efficacy (Survival/Function) | Safe and well-tolerated; Efficacy measures showed trends favoring arimoclomol but not statistically significant | |

| ORARIALS-01 (NCT03491462) | Phase 3 | 245 patients | Arimoclomol 248 mg TID vs. Placebo for 76 weeks | Combined Assessment of Function and Survival (CAFS) | Did not meet primary or secondary endpoints | |

| Meta-analysis (up to Aug 2024) | - | 359 patients (239 arimoclomol, 120 placebo) | Arimoclomol vs. Placebo | Change in ALSFRS-R score | No statistically significant difference (p=0.30) |

Experimental Protocols

Assessing the efficacy of arimoclomol involves quantifying its impact on protein aggregation and the HSR. Key methodologies include the filter retardation assay to measure insoluble protein aggregates and Western blotting to measure levels of specific HSPs.

Protocol: Filter Retardation Assay for Protein Aggregate Quantification

This assay separates insoluble, SDS-resistant protein aggregates from soluble monomers by trapping them on a cellulose acetate membrane.

Methodology:

-

Sample Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay to ensure equal loading.

-

Sample Preparation: Dilute lysates to an equal concentration in a buffer containing 2% SDS and dithiothreitol (DTT). Boil samples for 5 minutes to fully denature soluble proteins.

-

Filtration: Assemble a dot-blot or vacuum filtration apparatus with a cellulose acetate membrane (0.2 µm pore size). Apply the denatured lysates to the wells. The vacuum will pull the liquid through, trapping large, SDS-insoluble aggregates on the membrane.

-

Washing: Wash the membrane several times with a buffer containing SDS (e.g., 0.1% SDS in TBS) to ensure all soluble proteins pass through.

-

Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody specific to the protein of interest (e.g., anti-ubiquitin, anti-SOD1) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Visualization: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. The intensity of each dot corresponds to the amount of aggregated protein in the sample.

Protocol: Western Blot for HSP70 Quantification

Western blotting is used to separate proteins by molecular weight and quantify the relative abundance of a specific protein, such as the stress-inducible HSP70, following treatment with arimoclomol.

Methodology:

-

Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentration as described in the filter retardation assay protocol.

-

Sample Preparation for Electrophoresis: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%). Run the gel via electrophoresis to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus (wet or semi-dry transfer).

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.

-

Wash the membrane thoroughly with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.

-

-

Signal Visualization and Analysis: Apply ECL substrate and image the membrane. Use densitometry software to quantify the band intensity for HSP70 and the loading control. The relative level of HSP70 is expressed as a ratio to the loading control.

Conclusion and Future Directions

Arimoclomol represents a targeted therapeutic strategy that leverages the cell's own defense mechanisms to combat diseases of protein misfolding. Its mechanism as a co-inducer of the HSR, prolonging HSF1 activation specifically in stressed cells, is a key differentiator from direct stress-inducing agents.

The clinical success and subsequent FDA approval of arimoclomol for Niemann-Pick disease type C validates the therapeutic potential of amplifying the HSR. The treatment demonstrated a significant and clinically meaningful reduction in disease progression, particularly when used with background miglustat therapy.

Conversely, the lack of efficacy in larger ALS trials highlights the complexities of targeting neurodegenerative diseases. This may be due to factors such as disease heterogeneity, the advanced stage of disease at treatment initiation, or potential limitations in the ability of motor neurons to mount a sufficient heat shock response for arimoclomol to amplify.

Future research should focus on:

-

Identifying patient populations and disease stages where HSR amplification is most effective.

-

Exploring combination therapies that may synergize with arimoclomol's mechanism.

-

Developing biomarkers to monitor HSR activation and predict therapeutic response.

References

- 1. Reversal of cognitive deficits in FUSR521G amyotrophic lateral sclerosis mice by arimoclomol and a class I histone deacetylase inhibitor independent of heat shock protein induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. researchgate.net [researchgate.net]

- 4. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Arimoclomol Citrate: A Technical Overview of its Role in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arimoclomol is a small molecule that acts as a co-inducer of the heat shock response (HSR), a fundamental cellular protective mechanism.[1][2] This response involves the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to facilitate protein folding, prevent protein aggregation, and promote the clearance of misfolded proteins.[1][3] Given that protein misfolding and aggregation are hallmark pathological features of many neurodegenerative diseases, the pharmacological activation of the HSR with agents like Arimoclomol has been a key area of therapeutic investigation.[4] This technical guide provides an in-depth overview of the preclinical and clinical research on Arimoclomol Citrate in various neurodegenerative disease models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application.

Mechanism of Action: The Heat Shock Response

Arimoclomol's primary mechanism of action is the potentiation of the HSR, but only in cells already under stress. It prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to an increased and sustained expression of cytoprotective HSPs, most notably HSP70. This co-inducer characteristic is significant as it suggests Arimoclomol may have a more targeted effect on stressed cells, potentially reducing the side effects associated with systemic HSR activation.

The enhanced chaperone capacity resulting from Arimoclomol treatment is thought to confer neuroprotection through several downstream effects, including:

-

Preventing protein aggregation: By assisting in the proper refolding of misfolded proteins, HSPs can prevent their aggregation into toxic species.

-

Facilitating protein degradation: HSPs can target misfolded proteins for degradation through the ubiquitin-proteasome system and autophagy.

-

Inhibiting apoptosis: Some HSPs have anti-apoptotic functions.

-

Modulating inflammation: The HSR can have anti-inflammatory effects.

-

Improving lysosomal function: By promoting the proper folding of lysosomal proteins, Arimoclomol can enhance lysosomal function, which is often impaired in neurodegenerative diseases.

Preclinical Evidence in Neurodegenerative Disease Models

Arimoclomol has been evaluated in a range of preclinical models of neurodegenerative diseases, with notable effects observed in models of Amyotrophic Lateral Sclerosis (ALS) and Spinal and Bulbar Muscular Atrophy (SBMA).

Amyotrophic Lateral Sclerosis (ALS)

The most extensively studied preclinical model for Arimoclomol in ALS is the SOD1-G93A transgenic mouse, which overexpresses a mutant human superoxide dismutase 1 (SOD1) gene found in some forms of familial ALS. These mice develop a progressive motor neuron disease that recapitulates many features of human ALS.

Key Findings:

-

Treatment with Arimoclomol has been shown to significantly delay disease progression in SOD1-G93A mice.

-

Arimoclomol-treated mice demonstrated improved hind limb muscle function and increased motor neuron survival in the later stages of the disease.

-

A notable outcome was a significant increase in the lifespan of treated animals.

-

The neuroprotective effects were associated with an upregulation of HSP70 and a reduction in ubiquitin-positive protein aggregates in the spinal cord.

-

Efficacy has been demonstrated even when treatment is initiated at early or late symptomatic stages.

Spinal and Bulbar Muscular Atrophy (SBMA)

In a mouse model of SBMA, another motor neuron disease, Arimoclomol treatment initiated at symptom onset led to:

-

Improved hindlimb muscle force and contractile properties.

-

Rescue of motor units.

-

Enhanced motor neuron survival.

-

Upregulation of vascular endothelial growth factor (VEGF), a neurotrophic factor.

Other Neurodegenerative Diseases

Preclinical studies have also suggested potential benefits of Arimoclomol in models of other neurodegenerative diseases characterized by protein aggregation, including:

-

Parkinson's Disease (PD): Arimoclomol has been proposed for testing in genetic models of PD based on its ability to enhance chaperone-mediated refolding. In vitro studies using Arimoclomol-loaded nanomicelles have shown a reduction in α-synuclein aggregation.

-

Alzheimer's Disease (AD): In vitro experiments with Arimoclomol nanomicelles demonstrated a reduction in the aggregation of β-amyloid (Aβ1–42).

-

Huntington's Disease (HD): The potential utility of modulating the HSR with compounds like Arimoclomol has been suggested for HD.

Quantitative Data from Preclinical Studies

| Disease Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |

| ALS | SOD1-G93A Mouse | Arimoclomol in drinking water | 22% increase in lifespan. | |

| Marked improvement in hind limb muscle function. | ||||

| Increased motor neuron survival at late disease stage. | ||||

| Treatment from early (75 days) or late (90 days) symptomatic stages | Significant improvement in muscle function. | |||

| Treatment from 75 days | Significant increase in lifespan. | |||

| SBMA | AR113Q Mouse | Arimoclomol in drinking water from symptom onset | Significant improvement in hindlimb muscle force. | |

| Rescue of motor units. | ||||

| Improved motor neuron survival. | ||||

| Alzheimer's Disease | In vitro | Arimoclomol nanomicelles | Significant reduction in β-amyloid (Aβ1–42) aggregation. | |

| Parkinson's Disease | In vitro | Arimoclomol nanomicelles | Significant reduction in α-synuclein aggregation. |

Clinical Trials in Neurodegenerative Diseases

The promising preclinical data, particularly in ALS, led to the clinical development of Arimoclomol for several neurodegenerative disorders.

Amyotrophic Lateral Sclerosis (ALS)

Several clinical trials have evaluated the safety and efficacy of Arimoclomol in patients with ALS.

-

Phase 2/3 Trial in SOD1-mutant ALS (NCT00706147): This trial in 36 patients with rapidly progressing ALS due to SOD1 mutations found that Arimoclomol was safe and well-tolerated. While not powered for efficacy, the results showed a trend towards slower disease progression and a favorable hazard ratio for survival in the Arimoclomol group.

-

Phase 3 ORARIALS-01 Trial (NCT03491462): This larger trial enrolled 245 adults with a broader ALS population. Unfortunately, the trial did not meet its primary endpoint of a combined assessment of function and survival (CAFS) or its secondary endpoints. There was no significant difference in time to permanent assisted ventilation or death between the Arimoclomol and placebo groups.

Niemann-Pick Disease Type C (NPC)

In contrast to the results in ALS, Arimoclomol has demonstrated significant efficacy in Niemann-Pick disease type C, a rare, progressive, genetic neurodegenerative disorder.

-

Phase 2/3 Trial (NCT02612129): This trial in 50 pediatric patients with NPC showed that Arimoclomol treatment resulted in a statistically significant and clinically meaningful reduction in disease progression over 12 months. The primary endpoint, the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score, showed a 65% reduction in annual disease progression in the Arimoclomol group compared to placebo.

Quantitative Data from Clinical Trials

| Disease | Trial Identifier | Number of Patients | Treatment | Key Outcomes | Reference |

| ALS (SOD1 mutants) | NCT00706147 | 36 | Arimoclomol 200 mg TID vs. Placebo | Safe and well-tolerated. | |

| Trend towards slower decline in ALSFRS-R (0.5 points/month difference). | |||||

| Survival favored Arimoclomol (HR 0.77). | |||||

| ALS (Broad population) | NCT03491462 | 245 | Arimoclomol 400 mg TID vs. Placebo | Did not meet primary or secondary endpoints. | |

| No significant effect on function or survival. | |||||

| Niemann-Pick Type C | NCT02612129 | 50 | Arimoclomol vs. Placebo | 65% reduction in annual disease progression (NPCCSS). | |

| Statistically significant treatment difference of -1.40 on NPCCSS (p=0.046). | |||||

| In patients on miglustat, Arimoclomol led to disease stabilization. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative protocols for preclinical evaluation in a mouse model and a clinical trial design.

Preclinical Evaluation in SOD1-G93A Mice

This protocol is a generalized workflow based on studies with Arimoclomol in the SOD1-G93A mouse model of ALS.

1. Animal Model and Husbandry:

-

Transgenic mice carrying the human SOD1-G93A mutation are used.

-

Animals are housed under standard conditions with ad libitum access to food and water.

-

The colony is maintained by breeding male heterozygous carriers with female wild-type mice.

2. Treatment Administration:

-

This compound is dissolved in the drinking water at a specified concentration.

-

Treatment is initiated at a presymptomatic, early symptomatic, or late symptomatic age, depending on the study design.

-

Control animals receive regular drinking water (vehicle).

3. Functional and Survival Assessment:

-

Motor Function: Assessed regularly (e.g., weekly) using tests such as the rotarod to measure motor coordination and balance, and grip strength tests for muscle strength.

-

Disease Onset: Defined by the first appearance of specific symptoms, such as hindlimb tremor or a significant decline in motor performance.

-

Survival: Monitored daily, with the endpoint often defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.

4. Tissue Collection and Analysis:

-

At the study endpoint or a predetermined time point, mice are euthanized, and tissues (spinal cord, brain, muscles) are collected.

-

Histology: Spinal cord sections are stained (e.g., with Nissl stain) to allow for the quantification of surviving motor neurons in the lumbar spinal cord.

-

Biochemical Analysis: Tissue lysates are analyzed by Western blotting to quantify the levels of HSPs (e.g., HSP70) and markers of protein aggregation (e.g., ubiquitin).

5. Statistical Analysis:

-

Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.

-

Functional data and motor neuron counts are typically analyzed using ANOVA or t-tests.

-

A p-value of <0.05 is generally considered statistically significant.

Clinical Trial Protocol: Phase 3 in a Broad ALS Population (based on ORARIALS-01)

This protocol is a simplified representation of the design for the ORARIALS-01 trial.

1. Study Design:

-

A randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

2. Patient Population:

-

Adults diagnosed with ALS.

-

Inclusion criteria may specify disease duration and severity (e.g., first symptoms within a certain timeframe).

3. Randomization and Treatment:

-

Patients are randomized in a specific ratio (e.g., 2:1) to receive either Arimoclomol or a matching placebo.

-

Arimoclomol is administered orally, typically three times a day (e.g., 400 mg TID).

-

Treatment duration is for a prolonged period, such as 76 weeks.

4. Efficacy Endpoints:

-

Primary Endpoint: A combined assessment of function and survival (CAFS), which ranks patients based on their survival time and change in functional status as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).

-

Secondary Endpoints: May include survival alone, change in ALSFRS-R score, and measures of respiratory function such as slow vital capacity (SVC).

5. Safety and Tolerability Assessment:

-

Adverse events are monitored and recorded throughout the trial.

-

Laboratory tests (e.g., liver function tests) are conducted at regular intervals.

6. Statistical Analysis:

-

The primary endpoint (CAFS) is analyzed using appropriate statistical methods for ranked data.

-

Secondary endpoints are analyzed using methods such as the log-rank test for survival and mixed models for repeated measures (MMRM) for functional scores.

Conclusion

This compound represents a targeted therapeutic strategy aimed at amplifying the cell's own protective mechanisms against the proteotoxicity that underlies many neurodegenerative diseases. While preclinical studies in models of ALS and other neurodegenerative conditions showed considerable promise, this has not translated into clinical efficacy for ALS in a broad patient population. However, the significant and clinically meaningful benefit observed in Niemann-Pick disease type C underscores the potential of this mechanism of action in specific disease contexts. Future research may focus on identifying patient subgroups that are more likely to respond to HSR modulation and exploring the therapeutic potential of Arimoclomol in other neurodegenerative disorders where protein misfolding is a central pathogenic feature. The contrasting clinical outcomes in ALS and NPC highlight the complexity of neurodegenerative diseases and the importance of targeting the right mechanism in the right patient population.

References

Arimoclomol Citrate for Niemann-Pick Type C: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Arimoclomol Citrate for research professionals engaged in the study of Niemann-Pick Type C (NPC) disease. It covers the core mechanism of action, key experimental data from preclinical and clinical studies, and detailed protocols for relevant assays.

Introduction to Niemann-Pick Type C and Arimoclomol

Niemann-Pick disease type C (NPC) is an ultra-rare, autosomal recessive neurodegenerative lysosomal storage disorder.[1][2] It is primarily caused by mutations in the NPC1 (in approximately 95% of cases) or NPC2 genes, which are critical for the trafficking of unesterified cholesterol and other lipids out of late endosomes and lysosomes.[2] The resulting accumulation of these lipids leads to cellular dysfunction, progressive neurodegeneration, and visceral pathology.[1]

Arimoclomol is an orally available small molecule that crosses the blood-brain barrier and acts as a heat shock protein (HSP) amplifier.[3] It functions by selectively prolonging the activation of Heat Shock Factor 1 (HSF1) in stressed cells, leading to an increased production of cytoprotective HSPs, such as HSP70. In September 2024, the U.S. Food and Drug Administration (FDA) approved Arimoclomol (brand name Miplyffa) in combination with miglustat for treating the neurological manifestations of NPC.

Core Mechanism of Action

The therapeutic effect of Arimoclomol in NPC is attributed to a dual mechanism that enhances cellular proteostasis and lysosomal function. This involves not only the amplification of the heat shock response but also the activation of key transcription factors that regulate lysosomal biogenesis.

Amplification of the Heat Shock Response

In the cellular stress context of NPC, caused by the accumulation of misfolded NPC1 protein and lipids, the Heat Shock Response (HSR) is a natural defense mechanism. Arimoclomol amplifies this response. It is thought to prolong the activation of the master transcriptional regulator, HSF1. Activated HSF1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding HSPs. This leads to increased production of chaperones, particularly HSP70, which is critical for the correct folding, processing, and trafficking of the mutated NPC1 protein, thereby helping to restore its function and improve lysosomal homeostasis.

Activation of TFEB/TFE3 and the CLEAR Network

A pivotal and distinct mechanism of Arimoclomol is its ability to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). While the precise upstream signaling is still under investigation, treatment with Arimoclomol leads to the translocation of TFEB and TFE3 from the cytosol to the nucleus. In the nucleus, these transcription factors bind to Coordinated Lysosomal Expression and Regulation (CLEAR) gene promoter elements. This action upregulates a network of genes involved in lysosomal biogenesis, function, and autophagy, including the NPC1 gene itself. This increased expression of functional lysosomal proteins helps to reduce the lipid burden in NPC patient fibroblasts and enhances overall cell viability.

Quantitative Data from Preclinical and Clinical Research

Arimoclomol has been evaluated in both preclinical models and human clinical trials, demonstrating its potential to modify the course of NPC.

Preclinical Efficacy

Studies in cellular and animal models of NPC have shown that Arimoclomol can address the core cellular pathology.

| Model System | Key Finding | Outcome Measure | Reference |

| NPC Patient Fibroblasts | Dose-dependent reduction in lysosomal cholesterol | High-content imaging of filipin staining | |

| NPC1 inhibitor-treated HeLa cells | Dose-dependent (0–400 µM) increase in TFEB/TFE3 nuclear translocation | Immunofluorescence microscopy | |

| Npc1-/- Mouse Model | Improvement in neurological and behavioral symptoms | Step cycle times and gait movements | Not explicitly quantified in provided text |

| Npc1-/- Mouse Model | Reduction in lysosomal enlargement | Not specified | Not explicitly quantified in provided text |

Clinical Efficacy and Safety (Trial NCT02612129)

The pivotal Phase 2/3 trial (NPC-002) was a double-blind, randomized, placebo-controlled study involving 50 patients with NPC aged 2 to 18 years.

Table 2: Primary and Key Secondary Efficacy Outcomes at 12 Months

| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference (95% CI) | P-value | Reference |

|---|---|---|---|---|---|

| Primary Endpoint | |||||

| Mean Change in 5-domain NPCCSS* | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 | |

| Subgroup Analysis | |||||

| Mean Change in 5-domain NPCCSS* (with concomitant miglustat) | Disease Stabilization | Progression | -2.06 | 0.006 |

*NPC Clinical Severity Scale; a higher score indicates greater disease severity. A 65% reduction in annual disease progression was observed for the primary endpoint.

Table 3: Key Biomarker and Safety Outcomes

| Parameter | Arimoclomol Group | Placebo Group | Outcome | P-value | Reference |

|---|---|---|---|---|---|

| Biomarker | |||||

| HSP70 Levels | Statistically significant increase from baseline | No significant change | Demonstrates target engagement | 0.0005 | |

| Safety | |||||

| Any Adverse Events (AEs) | 88.2% (30/34) | 75.0% (12/16) | Similar incidence | N/A |

| Serious Adverse Events (SAEs) | 14.7% (5/34) | 31.3% (5/16) | Fewer SAEs with Arimoclomol | N/A | |

Long-term data from a 48-month open-label extension of the trial provided evidence for a sustained reduction in disease progression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in Arimoclomol research for NPC.

In Vitro Efficacy Assessment Workflow

The following workflow is a representative model for assessing the efficacy of compounds like Arimoclomol on NPC patient-derived fibroblasts.

Protocol: Filipin Staining for Unesterified Cholesterol

This protocol is for visualizing the accumulation of unesterified cholesterol in the late endosomes/lysosomes of cultured fibroblasts, a hallmark of NPC.

-

Cell Culture: Seed NPC patient fibroblasts and control fibroblasts on glass coverslips in a 24-well plate and culture overnight.

-

Treatment: Treat cells with desired concentrations of Arimoclomol or vehicle control for the specified duration (e.g., 48-72 hours). A positive control, such as U18666A, can be used to induce cholesterol accumulation.

-

Fixation: Gently remove the culture medium. Fix the cells by adding 500 µL of a fixative solution (e.g., 4% paraformaldehyde in PBS) to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Aspirate the fixative and wash the cells three times with 1x PBS, for 5 minutes each wash.

-

Staining: Prepare a 50 µg/mL working solution of Filipin III in PBS. Add 200 µL of the Filipin solution to each well. Incubate in the dark for 60 minutes at room temperature.

-

Final Washes: Aspirate the Filipin solution and wash the cells three times with 1x PBS in the dark.

-

Mounting & Imaging: Mount the coverslips onto glass slides using a suitable mounting medium. Immediately visualize the cells using a fluorescence microscope with a UV filter set (Excitation ~340-380 nm, Emission ~385-470 nm). Filipin is highly susceptible to photobleaching.

-

Quantification: Capture images and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

Protocol: Immunofluorescence for TFEB Nuclear Translocation

This method assesses the activation of TFEB by measuring its translocation from the cytoplasm to the nucleus.

-

Cell Culture & Treatment: Follow steps 1 and 2 from the Filipin Staining protocol.

-

Fixation & Permeabilization: Fix cells as described above. After washing, permeabilize the cells by adding a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 2% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody: Incubate cells with a primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash cells three times with PBS.

-

Secondary Antibody: Incubate cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining & Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash with PBS and mount the coverslips on slides.

-

Imaging & Analysis: Acquire images using a fluorescence or confocal microscope. Quantify TFEB activation by measuring the ratio of the mean fluorescence intensity of TFEB in the nucleus (defined by the DAPI stain) to that in the cytoplasm.

Protocol: HSP70 Sandwich ELISA

This protocol provides a general outline for quantifying HSP70 levels in cell lysates or patient serum as a measure of target engagement.

-

Sample Preparation: Prepare cell lysates using a suitable lysis buffer or collect serum samples. Determine the total protein concentration of lysates using a BCA or Bradford assay.

-

Plate Preparation: Add 100 µL of capture antibody (specific for HSP70) to each well of a 96-well plate and incubate overnight at 4°C. Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer for 1-2 hours.

-

Standard & Sample Incubation: Prepare a standard curve using recombinant HSP70. Add 100 µL of standards and samples (diluted to an appropriate concentration) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate 3 times. Add 100 µL of a biotinylated detection antibody against HSP70 to each well. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well. Incubate for 30 minutes in the dark.

-

Substrate Development: Wash the plate 5 times. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Incubate until a color change is observed (15-20 minutes) in the dark.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M H₂SO₄) to each well.

-

Measurement: Read the absorbance at 450 nm on a microplate reader. Calculate the concentration of HSP70 in the samples by interpolating from the standard curve.

Conclusion and Future Directions

Arimoclomol represents a significant advancement in the treatment of Niemann-Pick Type C. Its dual mechanism, which both enhances the cellular stress response via HSF1 and promotes lysosomal biogenesis through TFEB/TFE3, addresses the core pathophysiology of the disease. The quantitative data from clinical trials demonstrates a clinically meaningful reduction in disease progression, supported by biomarker evidence of target engagement.

The logical progression from the drug's mechanism to the observed clinical benefit underscores its therapeutic potential.

References

- 1. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule activation of TFEB alleviates Niemann–Pick disease type C via promoting lysosomal exocytosis and biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Arimoclomol Citrate in Preclinical ALS Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies of Arimoclomol citrate in the context of Amyotrophic Lateral Sclerosis (ALS). Arimoclomol, a hydroxylamine derivative, functions as a co-inducer of the heat shock response (HSR), a critical cellular protective mechanism.[1][2] Preclinical research, primarily utilizing the SOD1-G93A transgenic mouse model of familial ALS, has demonstrated its potential to mitigate disease pathology and improve functional outcomes. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Amplifying the Heat Shock Response

Arimoclomol's therapeutic potential in ALS stems from its ability to potentiate the cellular stress response, but only in cells already under stress.[1] It is not a direct inducer of heat shock proteins (HSPs) but rather a co-inducer that prolongs the activation of Heat Shock Factor 1 (HSF1).[3] HSF1 is the primary transcription factor responsible for the expression of HSPs, including the crucial Hsp70 and Hsp90.[3] Under cellular stress, such as the protein misfolding and aggregation characteristic of ALS, Arimoclomol is thought to stabilize the active, trimeric form of HSF1, enhancing its binding to heat shock elements (HSEs) in the promoter regions of HSP genes. This leads to an amplified and sustained production of HSPs, which in turn helps to refold misfolded proteins, prevent aggregation, and facilitate the degradation of damaged proteins, thereby protecting motor neurons from degeneration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Arimoclomol and a typical experimental workflow in preclinical SOD1-G93A mouse studies.

References

- 1. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to Arimoclomol Citrate's Modulation of Lysosomal Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arimoclomol is a first-in-class, orally administered small molecule that modulates lysosomal function through a dual mechanism involving the amplification of the heat shock response (HSR) and the activation of the TFEB/TFE3-CLEAR gene network.[1][2] Initially investigated for neurodegenerative diseases, its efficacy has been most prominently demonstrated in Niemann-Pick disease type C (NPC), a rare, progressive lysosomal storage disorder.[3][4] In NPC, dysfunctional NPC1 or NPC2 proteins lead to the accumulation of cholesterol and other lipids within lysosomes, causing cellular damage and driving disease pathology.[5] Arimoclomol addresses this by enhancing cellular quality control mechanisms and boosting lysosomal biogenesis and function, thereby reducing the cytotoxic lipid burden. This guide provides a detailed overview of Arimoclomol's mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: A Dual Approach to Lysosomal Rescue

Arimoclomol's therapeutic effect is not attributed to a single target but rather to its ability to amplify two crucial, interconnected cellular stress response pathways.

Amplification of the Heat Shock Response (HSR)

Under conditions of cellular stress, such as the accumulation of misfolded proteins seen in NPC, the Heat Shock Response is activated. The master regulator of this pathway is Heat Shock Factor 1 (HSF1). In an unstressed state, HSF1 is kept inactive in a complex with Heat Shock Proteins (HSPs) like HSP70 and HSP90. Upon stress, misfolded proteins sequester these HSPs, releasing HSF1. Activated HSF1 then trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, inducing their transcription.

Arimoclomol functions as an HSR co-inducer. It does not induce stress itself but selectively acts in stressed cells by binding to and stabilizing the HSF1/HSE complex. This prolongs the activation of HSF1, leading to an amplified and sustained production of cytoprotective HSPs, particularly HSP70.

The resulting increase in HSP70 levels contributes to lysosomal function in several ways:

-

Protein Chaperoning: HSP70 assists in the correct refolding of misfolded proteins, such as mutated NPC1, potentially restoring its function in cholesterol transport.

-

Lysosomal Membrane Stabilization: HSP70 can directly interact with and stabilize lysosomal membranes, preventing lysosomal membrane permeabilization (LMP), a key event in cell death pathways.

Activation of TFEB/TFE3 and the CLEAR Network

A more recently elucidated mechanism involves Arimoclomol's ability to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3). TFEB and TFE3 are master regulators of lysosomal biogenesis, autophagy, and lipid metabolism. In vitro studies have shown that Arimoclomol treatment promotes the translocation of TFEB and TFE3 from the cytosol to the nucleus.

Once in the nucleus, TFEB and TFE3 bind to promoter regions of genes containing the Coordinated Lysosomal Expression and Regulation (CLEAR) motif. This activates the transcription of a wide array of genes involved in lysosomal function, including:

-

Lysosomal Hydrolases: Enzymes responsible for breaking down substrates.

-

Lysosomal Membrane Proteins: Such as LAMP1, crucial for lysosomal integrity.

-

Autophagy Genes: Proteins involved in the cellular degradation and recycling process.

-

NPC1 Gene: Critically, this leads to increased expression of the very protein that is deficient in Niemann-Pick disease type C.

This upregulation of the CLEAR network enlarges the pool of functional lysosomal proteins, enhances the cell's capacity to clear accumulated lipids, and improves overall lysosomal function, independent of the HSR pathway.

Quantitative Data Summary

The primary clinical evidence for Arimoclomol's efficacy in modulating lysosomal function comes from the Phase 2/3 trial in Niemann-Pick Disease Type C (NPC-002, NCT02612129).

Table 1: Key Clinical Efficacy Data from Phase 2/3 Trial (NPC-002)

| Endpoint | Arimoclomol (n=34) | Placebo (n=16) | Treatment Difference (95% CI) | P-value | Citation |

| Mean Change in 5-Domain NPCCSS (Baseline to 12 Months) | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 | |

| Annual Disease Progression Reduction | 65% reduction vs. Placebo | - | - | - | |

| Mean Change in 5D-NPCCSS (Miglustat Subgroup) | Stabilization | Worsening (-2.06) | Significant difference in favor of Arimoclomol | 0.006 | |

| Mean Change in R4DNPCCSS (Post-hoc analysis) | 0.35 | 2.05 | -1.70 | 0.0155 | |

| Serious Adverse Events (SAEs) | 14.7% (5/34) | 31.3% (5/16) | - | - | |

| NPCCSS: NPC Clinical Severity Scale. A higher score indicates greater disease severity. | |||||

| R4DNPCCSS: Rescored 4-domain NPCCSS, a post-hoc primary endpoint omitting the cognition domain and rescoring the swallow domain. |

Table 2: Key Biomarker Data from Clinical and Preclinical Studies

| Biomarker | Study Type | Finding | Effect of Arimoclomol | Citation |

| HSP70 | Clinical (NPC-002) | Pharmacodynamic marker of HSR activation. | Significant increase from baseline after 12 months. | |

| Unesterified Cholesterol | Preclinical (NPC Fibroblasts) | Measure of lipid burden in lysosomes. | Significant reduction in lysosomal accumulation. | |

| Cholestane-triol | Clinical (NPC-002) | Serum marker of lipid burden in NPC. | Overall impact in line with preclinical data showing reduction in lipid burden. | |

| Lyso-SM-509 | Clinical (NPC-002) | Lysosphingomyelin-509, a biomarker correlated with NPC disease severity. | Post-hoc analysis supported a treatment effect. | |

| Cathepsin Activity | Preclinical (A2E-loaded cells) | Measure of lysosomal enzyme function and membrane integrity. | Prevented the loss of cathepsin activity. |

Detailed Experimental Protocols

Assessing the impact of Arimoclomol on lysosomal function requires a suite of specialized cellular assays.